molecular formula C25H29N5O3 B2610590 7-(4-(cyclohexanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021062-45-2

7-(4-(cyclohexanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2610590
CAS RN: 1021062-45-2
M. Wt: 447.539
InChI Key: GBIKCUQWMPEPEZ-UHFFFAOYSA-N
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Description

The compound “7-(4-(cyclohexanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one” is a chemical compound with the CAS No.: 1021062-45-2 .

Scientific Research Applications

Structural and Tautomeric Analysis

The compound exhibits unique structural characteristics and tautomerism behavior. Gubaidullin et al. (2014) explored the tautomeric structure of related pyrazolo[4,3-c]pyridin-3-one compounds, revealing complex behavior in crystal and solution, including zwitterionic forms and instability in certain conditions (Gubaidullin et al., 2014). Similarly, Buzykin et al. (2014) discussed the tautomeric structures and hydrochlorides of related compounds, indicating the potential for diverse chemical behavior and applications (Buzykin et al., 2014).

Heterocyclic Synthesis and Potential Applications

The compound is integral to the synthesis of various heterocyclic structures. Papers by Ho and Suen (2013) and Bialy and Gouda (2011) highlight the synthesis of novel N-cycloalkanes, piperazines, and pyrazolo derivatives, emphasizing the compound's role in developing new chemical entities with potential pharmaceutical applications (Ho & Suen, 2013); (Bialy & Gouda, 2011).

Crystallographic Insights and Chemical Properties

The compound's crystallographic properties have been studied to understand its structural and chemical behavior. Karthikeyan et al. (2010) provided insights into the crystal packing and conformation of a 2H-pyrazolo[4,3-c]pyridine derivative, which may offer clues about the chemical and physical properties of related compounds (Karthikeyan et al., 2010).

Synthesis of Derivatives and Potential Applications

The compound is a precursor in synthesizing various derivatives with potential biological and pharmaceutical applications. Koshetova et al. (2022) discussed the synthesis of pyrazolo[4,3-c]pyridine hydrochlorides and their structural determination, indicating the compound's versatility in generating new molecules (Koshetova et al., 2022).

properties

IUPAC Name

7-[4-(cyclohexanecarbonyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3/c1-27-16-20(22-21(17-27)25(33)30(26-22)19-10-6-3-7-11-19)24(32)29-14-12-28(13-15-29)23(31)18-8-4-2-5-9-18/h3,6-7,10-11,16-18H,2,4-5,8-9,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIKCUQWMPEPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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